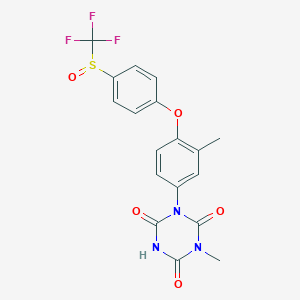

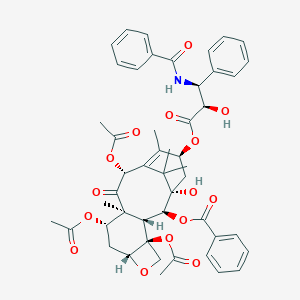

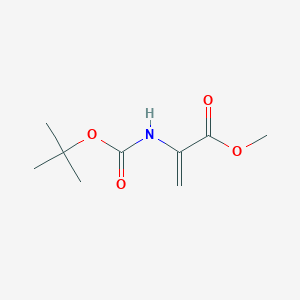

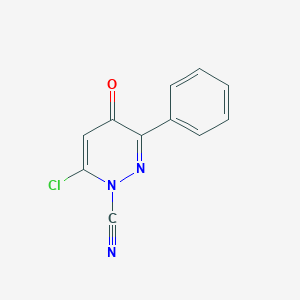

![molecular formula C6H5N3O2 B118385 1H-ピロロ[3,2-d]ピリミジン-2,4(3H,5H)-ジオン CAS No. 65996-50-1](/img/structure/B118385.png)

1H-ピロロ[3,2-d]ピリミジン-2,4(3H,5H)-ジオン

概要

説明

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a compound that has been used in the preparation of pyrazolopyrimidine derivatives or analogs as CCR4 function modulators . It is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . The pyrrolopyrimidine derivatives are nitrogen-fused heterocycles that display a wide array of biological and pharmacological properties .

Molecular Structure Analysis

The molecular formula of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is C6H5N3O2. It has an average mass of 151.123 Da and a monoisotopic mass of 151.038177 Da .Physical And Chemical Properties Analysis

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has a density of 1.5±0.1 g/cm3. It has a molar refractivity of 35.2±0.3 cm3. The compound has 5 H bond acceptors and 3 H bond donors. It has a polar surface area of 74 Å2 and a molar volume of 99.6±3.0 cm3 .科学的研究の応用

マルチターゲットキナーゼ阻害剤およびアポトーシス誘導物質

ピロロ[2,3-d]ピリミジン誘導体は、潜在的なマルチターゲットキナーゼ阻害剤およびアポトーシス誘導物質であることが判明している . これらの化合物、特にハロゲン化 ‘(E)-4-((7H-ピロロ[2,3-d]ピリミジン-4-イル)アミノ)-N’-ベンジリデンベンゾヒドラジド’ は合成され、さまざまな癌細胞株に対して有望な細胞毒性を示した .

抗癌剤

一連のピロロ[2,3-d]ピリミジン誘導体が合成され、選択された7種類のヒト癌細胞株に対してin vitroで試験された . これらの化合物のいくつかは、有意な細胞毒性を示し、抗癌剤としての可能性を示唆している .

α-アミラーゼ阻害剤

ピロロ[2,3-d]ピリミジン系アナログが設計、合成され、α-アミラーゼ酵素を阻害する能力について評価された . これは、糖尿病の治療に使用される可能性がある .

PI3Kタンパク質との相互作用

ピロロ[2,3-d]ピリミジン誘導体は、PI3Kなどのタンパク質と相互作用する可能性がある。PI3Kは、乳癌の成長、進行、生存、代謝、タンパク質合成、血管新生における重要な調節因子である .

TLR7の標的化

ピロロ[2,3-d]ピリミジン誘導体は、TLR7を標的として設計および合成された . これらの化合物は、優れた抗ウイルス活性を示し、抗ウイルス療法における潜在的な使用を示唆している .

細胞周期停止およびアポトーシス誘導物質

ピロロ[2,3-d]ピリミジン誘導体のいくつかは、癌細胞において細胞周期停止およびアポトーシスを誘導することが判明した <svg class="icon" height="16" p-id="1735" t="17092647

作用機序

Target of Action

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has been found to target Fibroblast Growth Factor Receptors (FGFRs) and Toll-Like Receptor 7 (TLR7) . FGFRs play an essential role in various types of tumors , and TLR7 is an important member of Pattern Recognition Receptors (PRRs), which play a critical role in the innate immune response .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Pharmacokinetics

It is known that the compound’s low molecular weight could be beneficial to its bioavailability .

Result of Action

In vitro studies have shown that 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can inhibit cell proliferation and induce apoptosis in cancer cells . It can also inhibit the migration and invasion of cancer cells . When acting on TLR7, it has shown exceptional antiviral activity .

Action Environment

The action, efficacy, and stability of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can be influenced by various environmental factors. For instance, the presence of halogen atoms in the compound’s structure can enhance its potency, selectivity, and pharmacological properties . .

特性

IUPAC Name |

1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-5-4-3(1-2-7-4)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRITDQWGPSXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343770 | |

| Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65996-50-1 | |

| Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives interact with biological targets, and what are the downstream effects?

A: Research indicates that certain 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives exhibit inhibitory activity against dipeptidyl peptidase IV (DPP-IV) [, ]. DPP-IV is an enzyme involved in glucose metabolism, and its inhibition can lead to increased levels of incretin hormones like GLP-1. This, in turn, can stimulate insulin secretion and improve glycemic control, making these compounds potentially useful for treating type 2 diabetes [].

Q2: What is the relationship between the structure of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives and their biological activity?

A: Structure-activity relationship (SAR) studies have shown that modifications to the core structure of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione significantly influence its activity and selectivity towards different targets. For instance, introducing specific substituents at the 8-position of the 9-deazaxanthine scaffold can enhance binding affinity to adenosine receptors []. Similarly, studies on (E)-8-(3-chlorostyryl)caffeine analogs revealed that modifications leading to 9-deazaxanthine derivatives resulted in compounds with dual A2A antagonist and MAO-B inhibitor activity []. These findings highlight the importance of systematic structural modifications in optimizing the desired biological activity and selectivity of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives for specific therapeutic applications.

Q3: What are the advantages of developing a specific salt form of 6-[(3R)-3-aminopiperidin-1-yl]-5-(2-chloro-5-fluorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?

A: Research has focused on developing the monochlorhydrate hemihydrate salt form of 6-[(3R)-3-aminopiperidin-1-yl]-5-(2-chloro-5-fluorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione []. This specific salt form demonstrates superior handling properties and improved storage stability compared to other forms []. This is crucial for pharmaceutical development, as it ensures consistent dosing and facilitates the manufacturing and distribution processes. By enhancing stability, this specific salt form increases the feasibility of utilizing this compound as an active ingredient in pharmaceutical formulations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

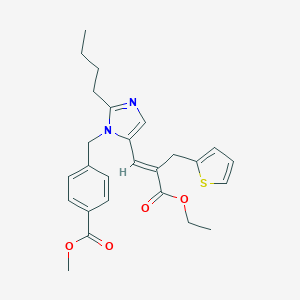

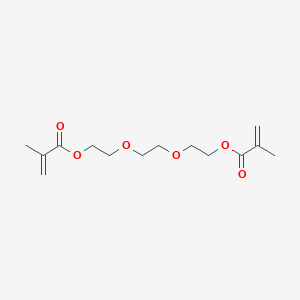

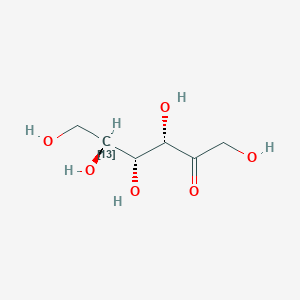

![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)